molecular formula C10H11BrO2 B3114954 1-(3-Bromo-5-methoxyphenyl)propan-2-one CAS No. 205826-76-2

1-(3-Bromo-5-methoxyphenyl)propan-2-one

Cat. No.: B3114954
CAS No.: 205826-76-2
M. Wt: 243.1 g/mol
InChI Key: SRORSXGBJQGWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-methoxyphenyl)propan-2-one is a chemical compound that belongs to the class of ketones It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-methoxyphenyl)propan-2-one typically involves the bromination of 3-methoxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) bromide (FeBr3). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenylpropanones with various functional groups.

    Oxidation Reactions: Products include methoxybenzoic acids or methoxybenzaldehydes.

    Reduction Reactions: Products include methoxyphenylpropanols.

Scientific Research Applications

1-(3-Bromo-5-methoxyphenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its carbonyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one
  • 3-(5-Bromo-2-methoxyphenyl)propan-1-ol

Uniqueness

1-(3-Bromo-5-methoxyphenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

1-(3-bromo-5-methoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(12)3-8-4-9(11)6-10(5-8)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRORSXGBJQGWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280827
Record name 1-(3-Bromo-5-methoxyphenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205826-76-2
Record name 1-(3-Bromo-5-methoxyphenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205826-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-5-methoxyphenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-5-methoxyphenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-5-methoxyphenyl)propan-2-one
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-5-methoxyphenyl)propan-2-one
Reactant of Route 4
Reactant of Route 4
1-(3-Bromo-5-methoxyphenyl)propan-2-one
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-5-methoxyphenyl)propan-2-one
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-5-methoxyphenyl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.